molecular formula C21H23N3O3 B5408975 N-{[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE

N-{[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE

Cat. No.: B5408975
M. Wt: 365.4 g/mol
InChI Key: ZHJCEKWTGNQOKJ-ZZXKWVIFSA-N
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Description

N-{[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE is a complex organic compound that features a benzodiazole core linked to a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Attachment of the Phenoxyethyl Group: This step involves the reaction of the benzodiazole core with 2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl bromide under basic conditions.

    Formylation: The final step is the formylation of the resulting compound using formamide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzodiazoles.

Scientific Research Applications

N-{[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE is unique due to its benzodiazole core, which imparts specific chemical and biological properties not found in simpler phenolic compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-6-16-9-10-19(20(13-16)26-2)27-12-11-24-18-8-5-4-7-17(18)23-21(24)14-22-15-25/h3-10,13,15H,11-12,14H2,1-2H3,(H,22,25)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJCEKWTGNQOKJ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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